molecular formula C11H8ClNO B1581332 2-Chloro-7-methylquinoline-3-carbaldehyde CAS No. 68236-21-5

2-Chloro-7-methylquinoline-3-carbaldehyde

Cat. No. B1581332
CAS RN: 68236-21-5
M. Wt: 205.64 g/mol
InChI Key: YBNADSVXXWMWKH-UHFFFAOYSA-N
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Description

2-Chloro-7-methylquinoline-3-carbaldehyde (ClMQC) is a derivative of quinoline, an aromatic compound formed from benzene rings fused with a pyridine heterocyclic system .


Synthesis Analysis

2-Chloroquinoline-3-carbaldehyde and 2-chloro-8-methylquinoline-3-carbaldehyde derivatives were synthesized through Vilsmeier formulation of acetanilide and N-(o-tolyl)acetamide. Aromatic nucleophilic substitution reaction was used to introduce various nucleophiles in place of chlorine under different reaction conditions .


Molecular Structure Analysis

Two minimum energies were found for the ClMQC at the theory level B3LYP/6-311++G(d,p). The energy difference between the two conformers (ClMQC-1 and ClMQC-2) was calculated as 13.4 kJ mol-1 .


Chemical Reactions Analysis

The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .


Physical And Chemical Properties Analysis

The stable structures of ClMQC molecule with minimum energy were investigated by density functional theory (DFT) together with B3LYP/6-311++G(d,p) method .

Scientific Research Applications

In another study, the intramolecular cyclization of 1,3-diols was performed in DMF containing HCl to produce (2 R,4 S) 46a and (2 S,4 S)-2,4-dimethyl-3,4-dihydro-2 H -pyrano [2,3- b ]quinoline 46b .

  • Antibacterial and Antifungal Activity

    • Application: The bromo derivative of 2-chloroquinoline-3-carbaldehyde exhibited significant antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus spizizenii. It also showed antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis, and Curvularia Lunata microorganisms .
    • Results: The bromo derivative of 2-chloroquinoline-3-carbaldehyde showed promising antibacterial and antifungal activities .
  • Synthesis of Quinoline Derivatives

    • Application: 2-Chloro-7-methylquinoline-3-carbaldehyde is used in the synthesis of quinoline derivatives .
    • Results: The synthesis of quinoline derivatives was successful .

Safety And Hazards

The safety information for 2-Chloro-7-methylquinoline-3-carbaldehyde includes hazard statements H302-H319, indicating that it is harmful if swallowed and causes serious eye irritation .

Future Directions

Recent research data on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs and their applications over the period from 2013 to 2017 have been highlighted. It covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .

properties

IUPAC Name

2-chloro-7-methylquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c1-7-2-3-8-5-9(6-14)11(12)13-10(8)4-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNADSVXXWMWKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354554
Record name 2-chloro-7-methylquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-methylquinoline-3-carbaldehyde

CAS RN

68236-21-5
Record name 2-chloro-7-methylquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-7-methylquinoline-3-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
KUŞ Nihal, S ILICAN - Journal Of Materials and Electronic …, 2021 - dergi-fytronix.com
Quinolines are aromatic compounds formed from benzene rings and fused to these rings with pyridine heterocyclic system. In this study, 2-Chloro-7-Methylquinoline-3-Carbaldehyde (…
Number of citations: 1 www.dergi-fytronix.com
KUŞ Nihal - Eskişehir Teknik Üniversitesi Bilim ve Teknoloji Dergisi …, 2021 - dergipark.org.tr
… In this study, 2-Chloro-7-Methylquinoline-3Carbaldehyde (ClMQC) molecule, which is a quinoline derivative, was selected and analyzed. The stable structures of ClMQC molecule with …
Number of citations: 3 dergipark.org.tr
LG Klad'ko, SV Vodzinskii… - Вісник Одеського …, 2015 - heraldchem.onu.edu.ua
… Neither 2-chloro-7-methylquinoline-3-carbaldehyde, nor his acetals do not react with sodium dithionite. Furthermore for activation of halogen we replaced chloraldehydes to …
Number of citations: 0 heraldchem.onu.edu.ua
O Meth-Cohn, B Narine, B Tarnowski… - Journal of the …, 1981 - pubs.rsc.org
The 2-chloro-groups of the title compounds have been replaced by H, I, OH, SR, Li, CO2H, CHO, Ph, piperidine, and N3(giving a tetrazole). The aldehyde group has also been …
Number of citations: 74 pubs.rsc.org
R Subashini, FN Khan, R Kumar… - … Section E: Structure …, 2009 - scripts.iucr.org
… 2-Chloro-7-methylquinoline-3carbaldehyde … 2-Chloro-7-methylquinoline-3-carbaldehyde … 2-Chloro-7-methylquinoline-3-carbaldehyde …
Number of citations: 1 scripts.iucr.org
HM Al-Ajely, AN Yassen - researchgate.net
… The amide was then converted into 2- chloro-7-methylquinoline-3-carbaldehyde (3) via the Vilsmeier reaction using POCl3 in DMF. Subsequently, the formed aldehyde was treated with …
Number of citations: 0 www.researchgate.net
HM Al-Ajely - academia.edu
… The amide was then converted into 2- chloro-7-methylquinoline3-carbaldehyde (9) via the Vilsmeier reaction using POCl3 in DMF . Subsequently, the formed aldehyde was treated with …
Number of citations: 0 www.academia.edu
KSS Praveena, NYS Murthy, S Pal - Molbank, 2013 - mdpi.com
… The starting compound 1 required for our study was prepared in 85% yield from 2-chloro-7-methylquinoline-3-carbaldehyde [2] via reduction of its aldehyde group to primary alcohol, …
Number of citations: 4 www.mdpi.com
R Prasath, S Sarveswari, SW Ng… - … Section E: Structure …, 2013 - scripts.iucr.org
… A mixture of 3-acetyl-6-chloro-2-methyl-4-phenylquinoline (300 mg, 0.001 M) and 2-chloro-7-methylquinoline-3-carbaldehyde (200 mg, 0.001 M) in methanol (20 ml) containing …
Number of citations: 10 scripts.iucr.org
R Subashini, S Mohana Roopan… - Journal of the Chilean …, 2010 - SciELO Chile
In the present work synthesis of 2-chloroquinoline-3-carbaldehydes (la-g), 2-chloro-3-(l, 3-dioxolan-2-yl) quinolines (2a-g) and antioxidant activity using the DPPH assays is reported. …
Number of citations: 20 www.scielo.cl

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